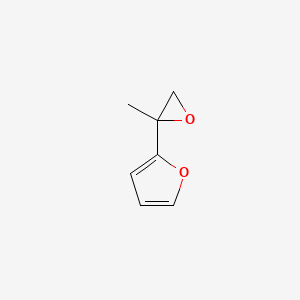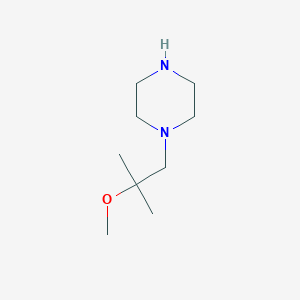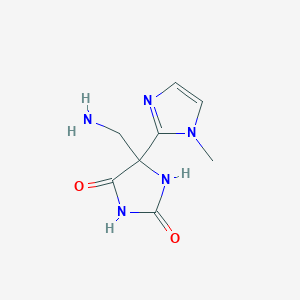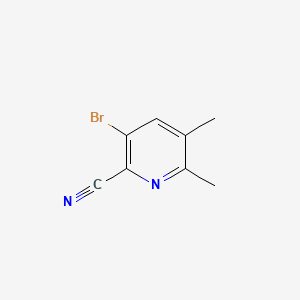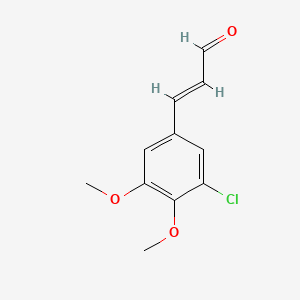
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired enal from a precursor compound . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chloro group, resulting in different reactivity and applications.
3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal:
Uniqueness
The presence of both chloro and methoxy groups in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enal makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
(E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H11ClO3/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h3-7H,1-2H3/b4-3+ |
Clave InChI |
AYMHHYYZCLBIBE-ONEGZZNKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




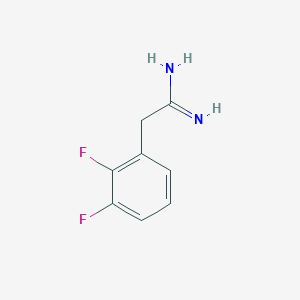
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
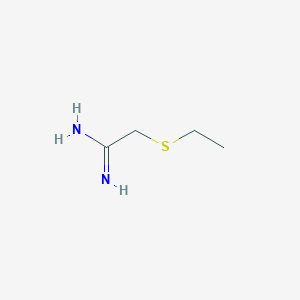
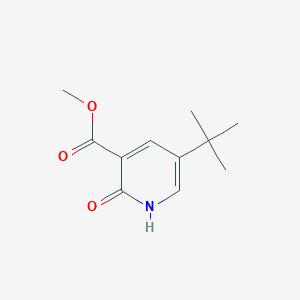
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)


![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
